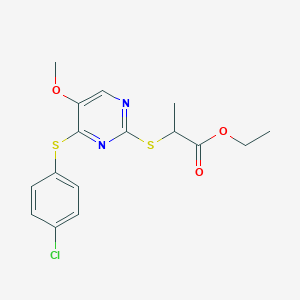

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

描述

Historical Context of Pyrimidine Thioethers in Chemical Research

The study of pyrimidine derivatives dates to the early 19th century, with the isolation of alloxan, a pyrimidine trione, by Brugnatelli in 1818. However, systematic exploration began in 1884 with Pinner’s pioneering work on synthesizing pyrimidine derivatives via condensation reactions between ethyl acetoacetate and amidines. This laid the foundation for pyrimidine thioether chemistry, as sulfur-containing analogs gained attention for their unique reactivity. The Pinner synthesis method, which involves 1,3-dicarbonyl compounds and amidines under acidic or basic conditions, became a cornerstone for generating substituted pyrimidines, including thioether variants. By the mid-20th century, advances in heterocyclic chemistry enabled the deliberate incorporation of sulfanyl groups into pyrimidine scaffolds, driven by their potential in medicinal and materials science.

Significance of Sulfanyl-Containing Pyrimidines in Organic Chemistry

Sulfanyl (thioether) groups play a pivotal role in modulating the electronic and steric properties of pyrimidines. The sulfur atom’s polarizability enhances nucleophilic substitution reactivity, enabling diverse functionalization. For instance, thioether-containing pyrimidines exhibit broad biological activities, including antimicrobial and anti-inflammatory effects, as demonstrated by recent studies. The sulfanyl group’s ability to participate in hydrogen bonding and hydrophobic interactions makes it valuable in drug design, particularly for targeting enzymes and receptors. Additionally, thioethers serve as intermediates in synthesizing sulfoxides and sulfones, expanding their utility in organic transformations.

Table 1: Biological Activities of Representative Sulfanyl-Pyrimidines

Position of Ethyl 2-((4-((4-Chlorophenyl)sulfanyl)-5-Methoxy-2-Pyrimidinyl)sulfanyl)propanoate in Contemporary Research

This compound exemplifies modern efforts to optimize pyrimidine thioethers for enhanced bioactivity. The 4-chlorophenylsulfanyl group introduces lipophilicity, potentially improving membrane permeability, while the methoxy group at position 5 modulates electron density across the pyrimidine ring. The dual sulfanyl substituents enable participation in redox reactions and metal coordination, relevant for catalytic and therapeutic applications. Current research focuses on leveraging such structures in kinase inhibitors and antimicrobial agents, building on proven activities of related analogs.

Theoretical Principles Governing Sulfanyl-Pyrimidine Chemistry

The reactivity of sulfanyl-pyrimidines is governed by three key factors:

- Electronic Effects : Electron-withdrawing groups (e.g., methoxy) at position 5 deactivate the pyrimidine ring, directing electrophilic substitution to the para positions.

- Sulfur Reactivity : The sulfanyl group’s lone pairs facilitate nucleophilic attacks, enabling alkylation or oxidation to sulfoxides/sulfones. For example, thioethers react with peroxides to form sulfoxides, altering solubility and binding properties.

- Steric Considerations : Bulky substituents, such as the propanoate ester in the target compound, influence conformational flexibility and intermolecular interactions.

The synthesis often involves tandem reactions, such as aza-Michael addition followed by cyclization, as seen in the preparation of 4-arylethyl-6-arylpyrimidine-2-thiols from divinyl ketones and thiourea. These methods highlight the interplay between electronic modulation and steric control in designing functional pyrimidine thioethers.

属性

IUPAC Name |

ethyl 2-[4-(4-chlorophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S2/c1-4-22-15(20)10(2)23-16-18-9-13(21-3)14(19-16)24-12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSKTILLAJVKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC=C(C(=N1)SC2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate, with the CAS number 338423-63-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , and it features a complex structure that includes both pyrimidine and sulfanyl groups, which are known to influence various biological interactions.

- Molecular Weight : 384.9 g/mol

- Functional Groups : Pyrimidine, sulfanyl, ester

- Structural Features : The presence of a chlorophenyl group and methoxy substitution enhances its lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Here is a summary of key findings:

Antimicrobial Activity

Research indicates that compounds containing sulfanyl and pyrimidine moieties exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Properties

Studies have shown that derivatives of pyrimidine can act as effective anticancer agents. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in managing conditions characterized by inflammation.

Research Findings and Case Studies

The proposed mechanisms for the biological activities of this compound include:

- DNA Interaction : The pyrimidine structure may facilitate binding to DNA or RNA, disrupting replication or transcription.

- Enzyme Inhibition : Sulfanyl groups can interact with thiol-containing enzymes, inhibiting their activity and thus affecting metabolic pathways.

- Cytokine Modulation : By influencing cytokine production, the compound may alter immune responses.

科学研究应用

Research indicates that Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate exhibits promising antitumor activity . The compound's structural features suggest potential interactions with biological targets involved in cancer cell proliferation.

Anticancer Properties

Several studies have investigated the anticancer effects of compounds containing similar structural motifs. For example, derivatives with chlorophenyl and pyrimidine groups have shown cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells through various pathways.

Case Studies

-

Study on Anticancer Activity :

- A study published in a peer-reviewed journal evaluated the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that compounds with sulfanyl substitutions demonstrated enhanced activity compared to their non-sulfanyl counterparts, suggesting a structure-activity relationship that warrants further exploration.

-

Pharmacological Evaluation :

- In vivo studies have shown that derivatives of this compound can significantly reduce tumor growth in animal models. These findings support its potential as a lead compound for developing new anticancer therapies.

相似化合物的比较

a) Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-54-4)

- Key Differences: The 4-chlorophenylsulfanyl group is positioned at the pyrimidine’s 4-position (vs. the target compound’s 4-position), but with a 2-chlorophenyl substituent instead of 4-chlorophenyl. A methylsulfanyl group replaces the methoxy group at position 5. The ester group (ethyl carboxylate) is located at position 5 of the pyrimidine, contrasting with the target compound’s propanoate ester at position 2.

- Replacement of methoxy with methylsulfanyl could enhance lipophilicity but reduce hydrogen-bonding capacity .

b) Methyl 2-[4-Chloro-6-(ethylsulfanyl)-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate

- Key Differences: Substituents at positions 4 (chloro), 6 (ethylsulfanyl), and 2 (methylsulfanyl) on the pyrimidine ring. A hydroxy group is present in the propanoate side chain, unlike the target compound’s unmodified ester.

- The chloro and ethylsulfanyl groups at positions 4 and 6 may influence electronic effects on the pyrimidine ring, modulating reactivity .

Heterocycle Core Modifications

a) Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate (CAS 53338-36-6)

- Key Differences :

- Replaces the pyrimidine ring with a 1,2,3-thiadiazole heterocycle.

- A methyl group is attached to the thiadiazole at position 4.

- Implications :

Structural and Functional Analysis Table

Research Implications and Limitations

- Structural Insights : The target compound’s 4-chlorophenylsulfanyl and methoxy groups may optimize electronic and steric effects for specific applications, but experimental validation is lacking.

- Gaps in Evidence: No direct data on the target compound’s synthesis, bioactivity, or physicochemical properties were found. Comparisons rely on structural analogs.

- Recommendations : Further studies should explore the impact of methoxy vs. methylsulfanyl substituents on pyrimidine derivatives and assess the role of ester positioning in bioavailability.

常见问题

Q. What are the critical safety protocols for handling intermediates with sulfanyl and chlorophenyl groups during synthesis?

- Methodological Answer : Ensure proper personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile intermediates. For toxic byproducts (e.g., chlorinated derivatives), conduct reactions in a sealed glovebox to minimize exposure . Post-experiment, segregate waste into halogenated and non-halogenated containers for professional disposal to prevent environmental contamination.

Q. How can researchers optimize the synthesis of the pyrimidinyl-sulfanyl core structure?

- Methodological Answer : The pyrimidinyl-sulfanyl moiety can be synthesized via nucleophilic aromatic substitution (NAS) between 4-chloro-5-methoxy-2-pyrimidinethione and a 4-chlorothiophenol derivative. Use polar aprotic solvents (e.g., DMF) at 80–100°C with a catalytic base (e.g., K₂CO₃) to enhance reactivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methoxy, sulfanyl, and propanoate groups.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- FT-IR : Identify ester C=O stretching (~1730 cm⁻¹) and sulfanyl S–C (~650 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry arising from spectroscopic contradictions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths and angles. Use SHELXL for refinement, applying constraints for disordered groups (e.g., methoxy or propanoate). Validate the structure with R-factor <5% and compare geometric parameters (e.g., S–C bond lengths: 1.75–1.82 Å) against databases like Cambridge Structural Database (CSD) .

Q. What computational strategies support the interpretation of NMR data for sulfanyl-substituted pyrimidines?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare computed vs. experimental values to validate assignments, particularly for sulfur-induced deshielding effects. Use software like Gaussian or ORCA for modeling .

Q. How can researchers address discrepancies in reaction yields during scale-up of the propanoate esterification step?

- Methodological Answer : Optimize stoichiometry of the esterification agent (e.g., DCC/DMAP) and monitor water content (use molecular sieves). For scale-up, employ continuous-flow reactors to enhance mixing and heat transfer. Characterize intermediates via in-line FT-IR to detect incomplete conversions .

Q. What advanced chromatographic methods validate purity for biologically active derivatives?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For trace impurities (<0.1%), employ LC-MS/MS in MRM mode. Calibrate against certified reference standards and ensure system suitability (RSD <2% for retention times) .

Data Contradiction Analysis

Q. How to reconcile conflicting mass spectrometry data for sulfur-containing byproducts?

- Methodological Answer : Sulfur isotopes (³²S vs. ³⁴S) can cause split peaks in MS. Use isotopic pattern analysis (e.g., M+2/M peaks for Cl and S) to distinguish between chlorinated and sulfurated fragments. Confirm with MS/MS fragmentation pathways and compare to literature .

Q. Why might X-ray diffraction and DFT calculations show divergent dihedral angles for the propanoate group?

- Methodological Answer : Crystal packing forces can distort flexible groups (e.g., propanoate) in SCXRD, while DFT models gas-phase geometries. Perform a Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) influencing the solid-state conformation .

Methodological Optimization

Q. What strategies improve the robustness of sulfanyl group installation in oxygen-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。